

# Rineterkib Hydrochloride: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: *Rineterkib hydrochloride*

Cat. No.: *B15127272*

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## Introduction

**Rineterkib hydrochloride**, also known as LTT462, is a potent and orally bioavailable small molecule inhibitor of both RAF and Extracellular Signal-Regulated Kinases 1 and 2 (ERK1/2). [1][2][3] As a critical downstream node in the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, the ERK pathway is frequently dysregulated in a variety of human cancers, making it a key target for therapeutic intervention. **Rineterkib hydrochloride** has demonstrated significant preclinical activity in cancer models driven by MAPK pathway mutations, such as those in BRAF and KRAS. [2][4] This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **Rineterkib hydrochloride**, along with detailed experimental protocols relevant to its study.

## Chemical Structure and Properties

**Rineterkib hydrochloride** is a complex synthetic molecule with the IUPAC name 4-{3-amino-6-[(1S,3S,4S)-3-fluoro-4-hydroxycyclohexyl]pyrazin-2-yl}-N-[(1S)-1-(3-bromo-5-fluorophenyl)-2-(methylamino)ethyl]-2-fluorobenzamide dihydrochloride. [1] Its chemical and physical properties are summarized in the tables below.

**Table 1: Chemical and Physical Properties of Rineterkib Hydrochloride**

Property	Value	Source
CAS Number	1715025-34-5	[1]
Molecular Formula	C <sub>26</sub> H <sub>29</sub> BrCl <sub>2</sub> F <sub>3</sub> N <sub>5</sub> O <sub>2</sub>	[1]
Molecular Weight	651.35 g/mol	[1]
Appearance	White to yellow solid	MedChemExpress
Storage (Solid)	-20°C for 3 years	[4]
Storage (In Solvent)	-80°C for 1 year	[4]

**Table 2: Physicochemical Properties of Rineterkib (Free Base)**

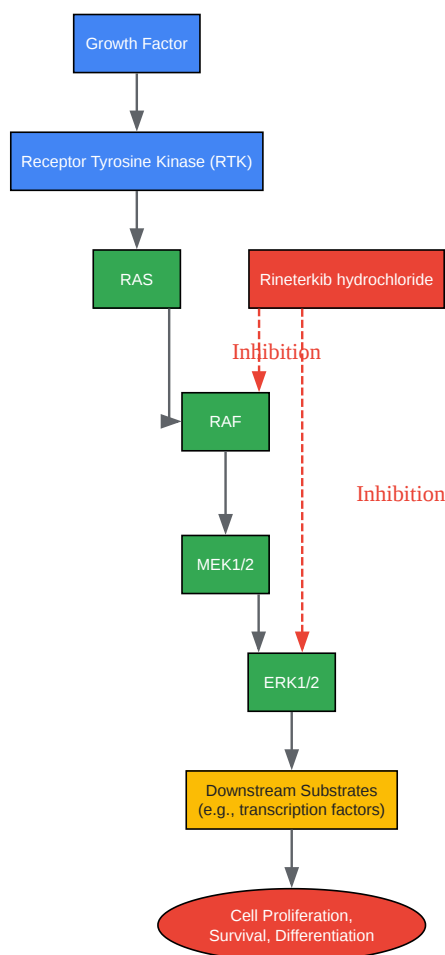
Property	Value	Source
Molecular Formula	C <sub>26</sub> H <sub>27</sub> BrF <sub>3</sub> N <sub>5</sub> O <sub>2</sub>	DrugBank
Molecular Weight	578.42 g/mol	DrugBank
pKa (Strongest Acidic)	12.02	DrugBank
pKa (Strongest Basic)	9.07	DrugBank
LogP	3.1	PubChem
Polar Surface Area	113 Å <sup>2</sup>	PubChem

**Table 3: Solubility of Rineterkib Hydrochloride**

Solvent	Solubility	Notes	Source
DMSO	≥ 220 mg/mL	Ultrasonic agitation may be needed.	[4]
In Vivo Formulation 1	≥ 5.5 mg/mL	10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	[2]
In Vivo Formulation 2	≥ 5.5 mg/mL	10% DMSO, 90% (20% SBE-β-CD in Saline)	[2]
In Vivo Formulation 3	≥ 5.5 mg/mL	10% DMSO, 90% Corn Oil	[2]

## Mechanism of Action and Signaling Pathway

**Rineterkib hydrochloride** exerts its anti-cancer effects by directly inhibiting the kinase activity of ERK1 and ERK2, and also RAF kinases. The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, survival, and migration. In many cancers, mutations in upstream components like RAS or BRAF lead to constitutive activation of this pathway, driving uncontrolled cell growth. By targeting the terminal kinases ERK1/2, Rineterkib can effectively block the downstream signaling events, leading to cell cycle arrest and apoptosis in cancer cells with a dysregulated MAPK pathway.



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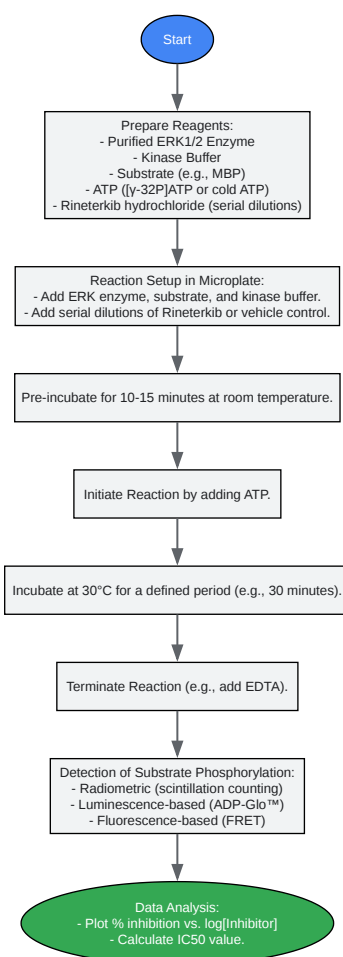
Caption: The MAPK/ERK signaling pathway and the points of inhibition by **Rineterkib hydrochloride**.

## Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the activity of **Rineterkib hydrochloride**. These are generalized protocols and may require optimization for specific experimental conditions.

### In Vitro Kinase Assay

This assay directly measures the ability of **Rineterkib hydrochloride** to inhibit the enzymatic activity of purified ERK1 or ERK2.



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Caption: A generalized workflow for an in vitro kinase assay to determine the IC<sub>50</sub> of **Rineterkib hydrochloride**.

Methodology:

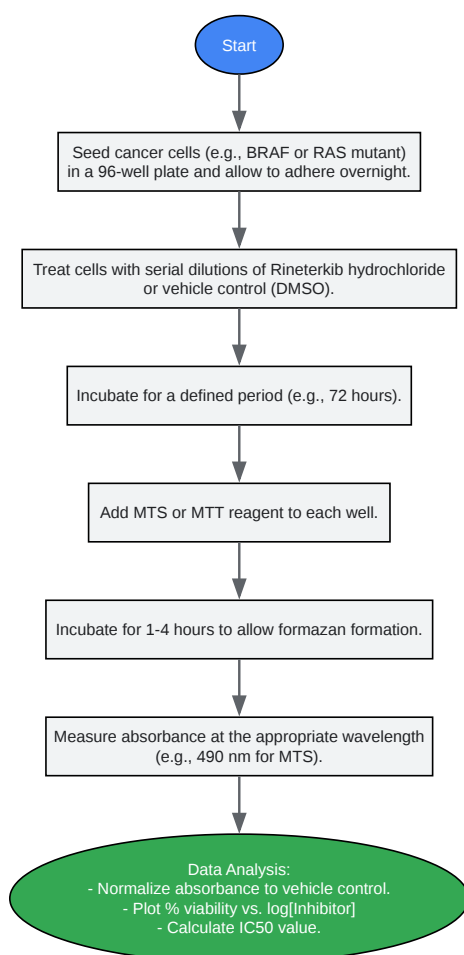
- Reagent Preparation:
  - Prepare a kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl<sub>2</sub>, 5 mM β-glycerophosphate, 0.1 mM Na<sub>3</sub>VO<sub>4</sub>).
  - Reconstitute purified, active ERK1 or ERK2 enzyme in the kinase buffer.
  - Prepare a solution of a suitable substrate, such as Myelin Basic Protein (MBP).

- Prepare a solution of ATP. For radiometric assays, this will be a mixture of radiolabeled [ $\gamma$ - $^{32}\text{P}$ ]ATP and non-radiolabeled ATP.
- Perform serial dilutions of **Rineterkib hydrochloride** in the kinase buffer to achieve a range of desired concentrations.
- Reaction Setup:
  - In a microplate, combine the ERK enzyme, substrate, and kinase buffer.
  - Add the serially diluted **Rineterkib hydrochloride** or a vehicle control to the appropriate wells.
  - Pre-incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
- Reaction Initiation and Incubation:
  - Initiate the kinase reaction by adding the ATP solution to all wells.
  - Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.
- Reaction Termination and Detection:
  - Stop the reaction by adding a stop solution, such as EDTA.
  - Detect the amount of phosphorylated substrate using a suitable method:
    - Radiometric Assay: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [ $\gamma$ - $^{32}\text{P}$ ]ATP, and measure the incorporated radioactivity using a scintillation counter.
    - Luminescence-based Assay (e.g., ADP-Glo™): Measure the amount of ADP produced, which is proportional to kinase activity.
    - Fluorescence-based Assay (e.g., FRET): Use a phosphorylated substrate-specific antibody labeled with a fluorophore.

- Data Analysis:
  - Calculate the percentage of kinase inhibition for each concentration of **Rineterkib hydrochloride** relative to the vehicle control.
  - Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC<sub>50</sub> value.

## Cell Proliferation Assay (MTS/MTT Assay)

This assay determines the effect of **Rineterkib hydrochloride** on the viability and proliferation of cancer cell lines.



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Caption: Workflow for a cell proliferation assay to determine the cytotoxic effect of **Rineterkib hydrochloride**.

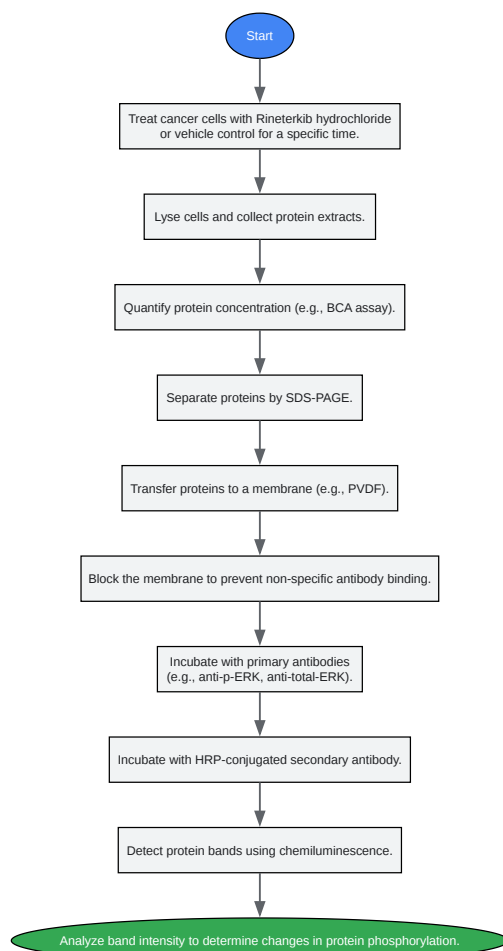
#### Methodology:

- Cell Culture and Seeding:
  - Culture cancer cell lines with known MAPK pathway mutations (e.g., BRAF V600E or KRAS G12C) in appropriate growth medium.
  - Harvest the cells and seed them into a 96-well plate at a predetermined density.
  - Allow the cells to adhere and grow overnight in a humidified incubator at 37°C and 5% CO<sub>2</sub>.
- Compound Treatment:
  - Prepare a stock solution of **Rineterkib hydrochloride** in DMSO.
  - Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
  - Remove the old medium from the cell plate and add the medium containing the different concentrations of **Rineterkib hydrochloride** or a vehicle control (medium with the same concentration of DMSO).
- Incubation:
  - Incubate the plate for a specific period (e.g., 72 hours) to allow the compound to exert its effect.
- MTS/MTT Assay:
  - Add MTS or MTT reagent to each well according to the manufacturer's instructions.
  - Incubate the plate for 1-4 hours to allow for the conversion of the tetrazolium salt to formazan by metabolically active cells.
- Data Acquisition and Analysis:

- Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength (e.g., 490 nm for MTS).
- Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability.
- Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC<sub>50</sub> value.

## Western Blot Analysis

This technique is used to assess the effect of **Rineterkib hydrochloride** on the phosphorylation status of ERK1/2 and other proteins in the MAPK pathway within cancer cells.



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